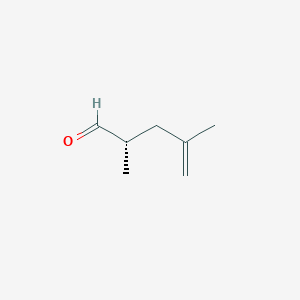![molecular formula C6H8N6S4 B14412885 1,3,4-Thiadiazol-2-amine, 5,5'-[1,2-ethanediylbis(thio)]bis- CAS No. 82875-12-5](/img/structure/B14412885.png)
1,3,4-Thiadiazol-2-amine, 5,5'-[1,2-ethanediylbis(thio)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Thiadiazol-2-amine, 5,5’-[1,2-ethanediylbis(thio)]bis-: is a heterocyclic compound that contains a thiadiazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,4-Thiadiazol-2-amine, 5,5’-[1,2-ethanediylbis(thio)]bis- can be synthesized through several methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction is typically carried out under reflux conditions and results in the formation of the desired thiadiazole derivative .
Industrial Production Methods: Industrial production of this compound often involves one-pot synthesis methods. These methods include the reaction between thiosemicarbazides and carboxylic acids in the presence of reagents such as phosphorus oxychloride, polyphosphoric acid, or a mixture of phosphorus pentoxide and methanesulfonic acid .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,4-Thiadiazol-2-amine, 5,5’-[1,2-ethanediylbis(thio)]bis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .
Applications De Recherche Scientifique
1,3,4-Thiadiazol-2-amine, 5,5’-[1,2-ethanediylbis(thio)]bis- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3,4-Thiadiazol-2-amine, 5,5’-[1,2-ethanediylbis(thio)]bis- involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. This inhibition disrupts the proliferation of cancer cells and the replication of certain viruses . Additionally, the compound can form charge transfer complexes with various acceptors, further influencing its biological activity .
Comparaison Avec Des Composés Similaires
- 2-Amino-1,3,4-thiadiazole
- 2-Amino-5-phenyl-1,3,4-thiadiazole
- 1,3,4-Thiadiazole-2,5-dithiol
- 2-Aminothiazole
- 2-Aminobenzothiazole
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 2-Aminooxazole
- 2-Amino-5-phenyl-1,3,4-oxadiazole
- 2-Amino-5-nitrothiazole
Uniqueness: 1,3,4-Thiadiazol-2-amine, 5,5’-[1,2-ethanediylbis(thio)]bis- is unique due to its specific structural features and the presence of the ethanediylbis(thio) moiety. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
82875-12-5 |
|---|---|
Formule moléculaire |
C6H8N6S4 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
5-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H8N6S4/c7-3-9-11-5(15-3)13-1-2-14-6-12-10-4(8)16-6/h1-2H2,(H2,7,9)(H2,8,10) |
Clé InChI |
REDCGRNTASOZPJ-UHFFFAOYSA-N |
SMILES canonique |
C(CSC1=NN=C(S1)N)SC2=NN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



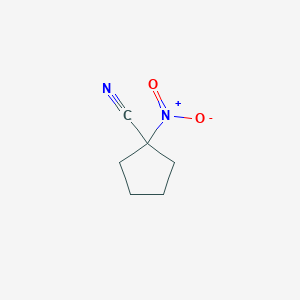
![8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14412808.png)
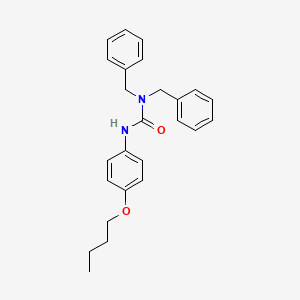
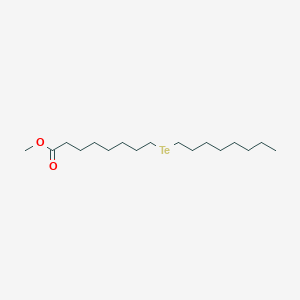
![1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14412815.png)
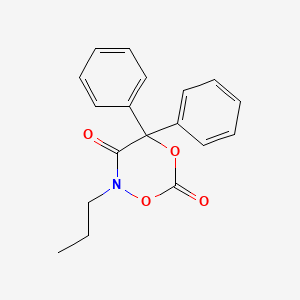

![1-{[1-Bromo-2-(2,2-dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane](/img/structure/B14412853.png)
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-methoxyphenol](/img/structure/B14412855.png)
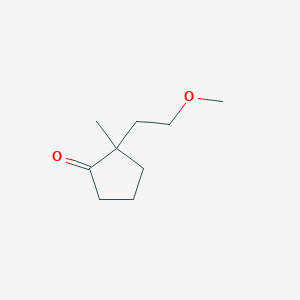

![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene)](/img/structure/B14412871.png)
